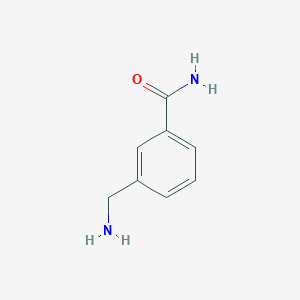

3-(アミノメチル)ベンズアミド

説明

Synthesis Analysis

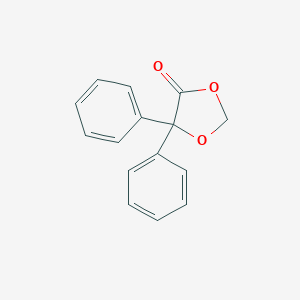

The synthesis of 3-(Aminomethyl)benzamide derivatives can involve multi-step reactions, including the use of isatoic anhydride, primary amines, and halogenated compounds as starting materials. A notable method involves a three-component reaction yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields, demonstrating the compound's flexibility for modifications and the simplicity of obtaining derivatives from readily available materials (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to 3-(Aminomethyl)benzamide, has been extensively studied through techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's ability to form stable structures and engage in intra- and intermolecular interactions. For instance, a study on a related benzamide derivative highlighted its conformation and the significant role of hydrogen bonding in stabilizing its structure (Furuya et al., 1985).

Chemical Reactions and Properties

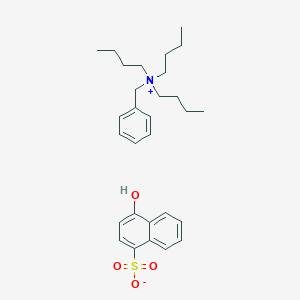

3-(Aminomethyl)benzamide and its derivatives undergo various chemical reactions, facilitating the synthesis of compounds with enhanced or targeted biological activities. For example, the formation of ion-associate complexes with tetraphenylborate highlights its reactivity and potential for creating complexes with specific properties (Mostafa et al., 2023).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and drug design. Investigations into the crystal and molecular structure of related compounds provide insights into their stability and potential for forming solid-state materials with specific characteristics (Prasad et al., 1979).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)benzamide, including its reactivity, stability, and ability to form derivatives, are foundational for its applications in synthesizing new compounds. Studies on its derivatives demonstrate the compound's versatility in forming various chemical bonds and structures, leading to materials and drugs with desirable properties (Gaisina et al., 2020).

科学的研究の応用

抗酸化活性

3-(アミノメチル)ベンズアミド誘導体は、その抗酸化特性について研究されています。これらの化合物は、細胞損傷を引き起こす可能性のある不安定な分子であるフリーラジカルを消去することができます。 抗酸化活性は、全抗酸化能、フリーラジカル捕捉能、金属キレート能を含むさまざまなアッセイによって測定されます . この特性は、酸化ストレス関連疾患から身体を守る新しい治療薬の開発において重要です。

抗菌活性

研究によると、3-(アミノメチル)基を含むベンズアミド化合物など、ベンズアミド化合物は抗菌活性を示します。グラム陽性菌とグラム陰性菌の両方に対して試験されており、新しい抗菌剤としての可能性を示しています。 この用途は、抗生物質耐性菌株との戦いで非常に重要です .

医薬品合成と発見

ベンズアミド誘導体は、さまざまな医薬品の合成における重要な中間体です。 3-(アミノメチル)ベンズアミド構造は、特に抗がん剤、抗炎症剤、鎮痛剤の潜在的な特性を持つ化合物の合成において、多くの医薬品候補のビルディングブロックです . これは、医薬品化学と創薬において重要な化合物です。

チロシンキナーゼ阻害

3-(アミノメチル)ベンズアミドのいくつかの誘導体は、潜在的なチロシンキナーゼ阻害剤として設計されています。これらの化合物は、細胞分裂とがんの進行に関与するシグナル伝達経路に不可欠な酵素の作用を妨害することができます。 チロシンキナーゼの阻害は、新しい抗がん療法の開発のための有望な戦略です .

抗結核剤

3-(アミノメチル)ベンズアミドの構造は、抗結核活性を示す新しい化合物の設計と合成に利用されてきました。 結核は依然として世界的な健康上の大きな課題であり、特に多剤耐性株に対処するために、新しい治療薬の開発が不可欠です .

工業用途

医療用途に加えて、3-(アミノメチル)基を含むベンズアミド誘導体は、さまざまな産業分野で使用されています。プラスチックおよびゴム産業、紙産業、農業で使用されています。 これらの産業における役割には、安定剤、化学合成の中間体、およびさまざまな製品の特性の向上などがあります .

作用機序

Target of Action

The primary target of 3-(Aminomethyl)benzamide is Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-(Aminomethyl)benzamide acts as an inhibitor of PARP . The structure of 3-aminobenzamide is similar to that of NAD+, a substrate of PARP . Therefore, it binds to PARP and prevents it from using up NAD+ . This inhibition of PARP activity impacts the DNA repair process, transcription control, and programmed cell death .

Biochemical Pathways

The inhibition of PARP by 3-(Aminomethyl)benzamide affects the DNA repair pathways . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . By inhibiting PARP, 3-(Aminomethyl)benzamide prevents the depletion of NAD+, thereby affecting the DNA repair process .

Result of Action

The inhibition of PARP by 3-(Aminomethyl)benzamide leads to a decrease in DNA repair, changes in transcription control, and alterations in programmed cell death . Low levels of NAD+ can deplete the amount of ATP found in the cell, which can lead to cell death .

特性

IUPAC Name |

3-(aminomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHLWVJLJXARGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435566 | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102562-86-7 | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

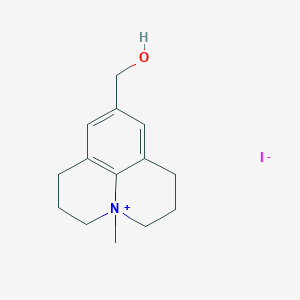

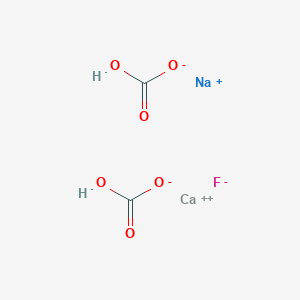

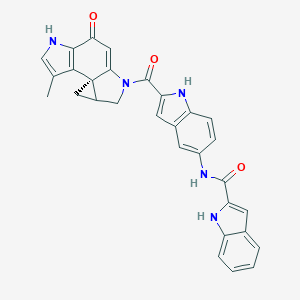

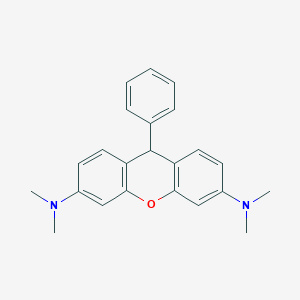

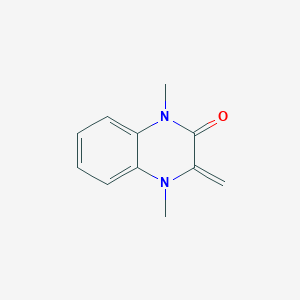

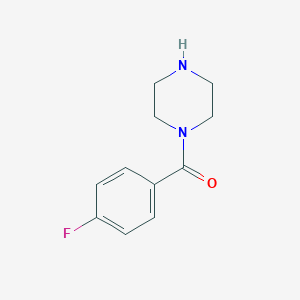

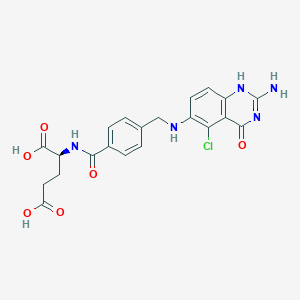

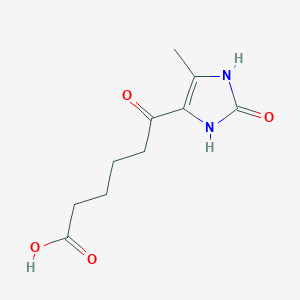

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)

![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)